5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione
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Overview
Description
5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine and fluorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles . These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalysis, organocatalysts, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and solventless environments to ensure efficient and sustainable synthesis .
Major Products Formed
The major products formed from these reactions include a variety of substituted isoindoline-1,3-dione derivatives, which can be tailored for specific applications in pharmaceuticals, herbicides, and other fields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological receptors and enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
5-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds in the isoindoline-1,3-dione family:
2-(4-Fluorophenyl)isoindole-1,3-dione: Lacks the chlorine substituent, which may affect its reactivity and applications.
N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione: Contains additional substituents that can enhance its herbicidal activity.
Fused multifunctionalized isoindole-1,3-diones:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H7ClFNO2 |
---|---|
Molecular Weight |
275.66 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClFNO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H |
InChI Key |
YUDNIAOVASMSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)F |
Origin of Product |
United States |
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